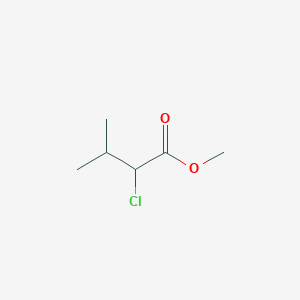![molecular formula C10H10ClNO3 B1362956 2-[(4-chlorobenzoyl)amino]propanoic Acid CAS No. 108462-95-9](/img/structure/B1362956.png)
2-[(4-chlorobenzoyl)amino]propanoic Acid
Vue d'ensemble
Description
2-[(4-chlorobenzoyl)amino]propanoic acid, also known as 4-chlorobenzoyl-L-alanine (CBA), is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of 4-chlorobenzoic acid and is composed of a carboxylic acid and an amino acid. CBA is a white crystalline solid with a melting point of 104-106°C. It is soluble in water and ethanol and insoluble in ether and benzene. CBA is used as a reagent in organic synthesis and has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Solubility and Thermodynamic Modelling
2-Amino-4-chlorobenzoic acid, a related compound to 2-[(4-chlorobenzoyl)amino]propanoic acid, shows varied solubility in different organic solvents. This solubility is influenced by temperature, and the study of these properties is vital for optimizing its purification process, which is crucial in various scientific applications (Li et al., 2017).
Crystal Structure Analysis
The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was determined, revealing important insights into its molecular arrangement. This is significant for understanding the chemical properties and potential applications in materials science (Kumar et al., 2017).
Fluorescence Derivatisation for Biological Assays
In the field of biochemistry, 3-(Naphthalen-1-ylamino)propanoic acid, a compound similar to 2-[(4-chlorobenzoyl)amino]propanoic acid, has been used for fluorescence derivatisation of amino acids. This application is particularly useful in biological assays due to the strong fluorescence properties of the derivatives (Frade et al., 2007).
Modification of Hydrogels for Medical Applications
The modification of hydrogels with compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid demonstrates increased thermal stability and promising biological activities. Such modified hydrogels have potential applications in the medical field, particularly in drug delivery systems (Aly & El-Mohdy, 2015).
Anticancer Activity of Derivatives
Some derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, a compound structurally related to 2-[(4-chlorobenzoyl)amino]propanoic acid, show significant anticancer activities. This highlights the potential use of such compounds in the development of new anticancer drugs (Saad & Moustafa, 2011).
Propriétés
IUPAC Name |
2-[(4-chlorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYAHPMLSAGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369540 | |
| Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzoyl)amino]propanoic Acid | |
CAS RN |
108462-95-9 | |
| Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)

![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)



